molecular formula C15H13NS B14620998 2-[4-(Methylsulfanyl)phenyl]-1H-indole CAS No. 58995-72-5

2-[4-(Methylsulfanyl)phenyl]-1H-indole

Katalognummer: B14620998
CAS-Nummer: 58995-72-5
Molekulargewicht: 239.3 g/mol
InChI-Schlüssel: UZBNSDYIJJKPCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Methylsulfanyl)phenyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a methylsulfanyl group attached to the phenyl ring in this compound adds unique chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Methylsulfanyl)aniline and indole derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 4-(Methylsulfanyl)aniline and an indole derivative. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to modify the indole ring or the phenyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced indole or phenyl ring derivatives.

    Substitution: Substituted indole or phenyl ring derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(Methylsulfanyl)phenyl]-1H-indole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: This compound has a similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    2-(4-Methylphenyl)indole: This compound lacks the sulfur atom in the substituent group.

Uniqueness

2-[4-(Methylsulfanyl)phenyl]-1H-indole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

58995-72-5

Molekularformel

C15H13NS

Molekulargewicht

239.3 g/mol

IUPAC-Name

2-(4-methylsulfanylphenyl)-1H-indole

InChI

InChI=1S/C15H13NS/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3

InChI-Schlüssel

UZBNSDYIJJKPCC-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.